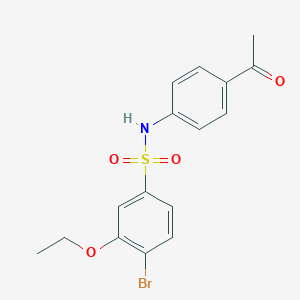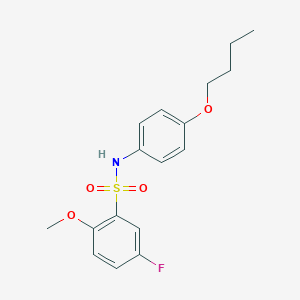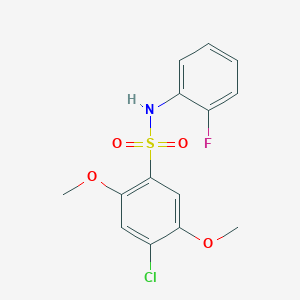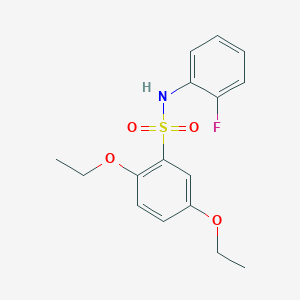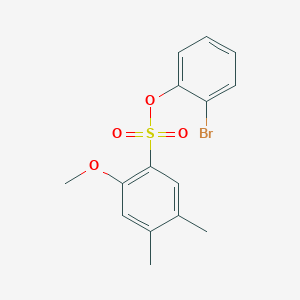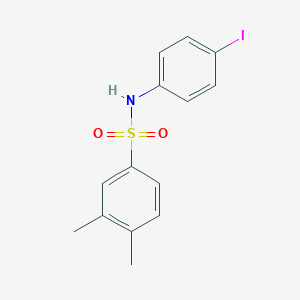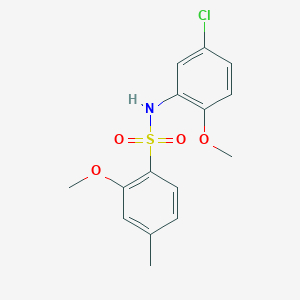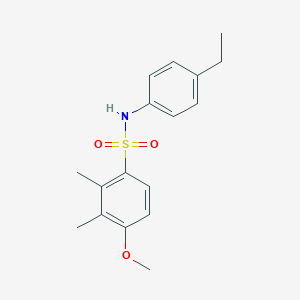
N-(2-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide, commonly known as EHT 1864, is a small molecule inhibitor of the Rho family of GTPases. It is a potent and selective inhibitor of RhoA, which plays a crucial role in various cellular processes, including cytoskeleton organization, cell motility, and gene expression. EHT 1864 has been extensively studied for its potential applications in cancer therapy, cardiovascular diseases, and neurological disorders.
Mécanisme D'action
EHT 1864 works by binding to the switch II region of RhoA, which is essential for its activation. By inhibiting RhoA activation, EHT 1864 prevents downstream signaling pathways that are involved in cytoskeleton organization, cell motility, and gene expression.
Biochemical and physiological effects:
EHT 1864 has been shown to have a significant impact on various cellular processes. In cancer cells, EHT 1864 inhibits RhoA-mediated actin stress fiber formation, which is essential for cell migration and invasion. In vascular smooth muscle cells, EHT 1864 reduces proliferation and migration, which may have implications in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of EHT 1864 is its potency and selectivity for RhoA inhibition. It has been extensively studied in vitro and in vivo, and its effects on cellular processes have been well characterized. However, one of the limitations of EHT 1864 is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of EHT 1864. One potential application is in the treatment of cancer, where EHT 1864 may be used as a therapeutic agent to inhibit RhoA-mediated cell migration and invasion. Another potential application is in the treatment of cardiovascular diseases, where EHT 1864 may be used to reduce vascular smooth muscle cell proliferation and migration. Additionally, further research is needed to investigate the potential side effects and toxicity of EHT 1864 in vivo.
Méthodes De Synthèse
EHT 1864 is synthesized by a multi-step process that involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography and recrystallization to obtain pure EHT 1864.
Applications De Recherche Scientifique
EHT 1864 has been widely used in scientific research to investigate the role of RhoA in various cellular processes. It has been shown to inhibit RhoA-mediated actin stress fiber formation, cell migration, and invasion in cancer cells. EHT 1864 has also been found to reduce vascular smooth muscle cell proliferation and migration, which may have implications in the treatment of cardiovascular diseases.
Propriétés
Formule moléculaire |
C17H21NO3S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-5-21-16-9-7-6-8-15(16)18-22(19,20)17-11-13(3)12(2)10-14(17)4/h6-11,18H,5H2,1-4H3 |
Clé InChI |
AXRCJOOFHVKNQH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
SMILES canonique |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-{[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229080.png)

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-methoxynaphthalene-1-sulfonamide](/img/structure/B229082.png)
